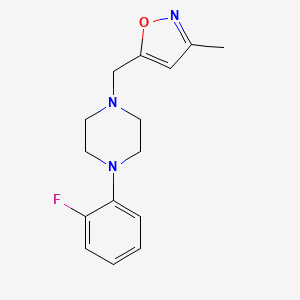

5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole

Description

Properties

IUPAC Name |

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c1-12-10-13(20-17-12)11-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDXOUGTMCXTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

Attachment of the Methylisoxazole Group: The next step involves the reaction of 4-(2-fluorophenyl)piperazine with 3-methylisoxazole-5-carbaldehyde in the presence of a suitable catalyst to form the final product, 5-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the isoxazole ring, resulting in the formation of reduced isoxazole derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Reduced isoxazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oncology

5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole has shown potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including:

- Inhibition of Nucleoside Transporters : The compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions in cancer therapy. It has been shown to selectively inhibit ENT2 over ENT1, making it a candidate for targeted cancer treatments .

- Antimitotic Activity : In vitro evaluations have indicated significant antimitotic activity against various human tumor cell lines, with mean growth inhibition values suggesting efficacy in disrupting cancer cell cycles .

Neurology

The structural features of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole suggest potential applications in treating neurological disorders:

- Neuroprotective Effects : The ability of the compound to cross the blood-brain barrier allows it to modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety .

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.72 | Inhibition of cell cycle progression |

| A549 (Lung) | 12.53 | Disruption of nucleoside transport |

| HCT116 (Colon) | 10.00 | Induction of apoptosis through caspase activation |

Table 2: Neuroprotective Potential

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Modulation of neurotransmitter release | |

| Cognitive Enhancement | Improvement in memory retention in animal models |

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of compounds similar to 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole:

- Study on ENTs Inhibition : A study demonstrated that analogues of this compound effectively inhibit ENT function, leading to increased efficacy in chemotherapy by enhancing the availability of nucleoside analogues .

- Anticancer Efficacy Evaluation : The National Cancer Institute assessed related compounds for their anticancer properties, revealing significant inhibition rates across multiple cancer cell lines, indicating a promising avenue for further development .

- Neuroimaging Applications : Research into isoxazole derivatives has shown their utility as PET ligands for brain imaging, suggesting potential applications in diagnosing neurological conditions .

Mechanism of Action

The mechanism of action of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can result in various pharmacological effects, including alterations in mood, cognition, and behavior.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Containing Analogues

Key Observations :

- Fluorophenylpiperazine Moiety : A common feature across analogues, this group enhances binding to targets like nucleoside transporters (ENT2 in FPMINT) and kinase active sites (Compound 20a) .

- Heterocyclic Core: The isoxazole in the target compound may confer metabolic stability compared to triazine (FPMINT) or oxazolidinone (Compound 10d), which are associated with transporter selectivity and antibacterial activity, respectively .

Table 2: Structure-Activity Relationship (SAR) Insights

Key Findings :

- ENT Selectivity : FPMINT’s triazine core and naphthalenyl substituent contribute to 5–10-fold selectivity for ENT2 over ENT1, suggesting that the isoxazole in the target compound may shift selectivity profiles if tested against similar transporters .

- Kinase Inhibition : Compound 20a’s imidazo[4,5-b]pyridine core and chloro substituent are critical for kinase inhibition, whereas the methylisoxazole in the target compound might favor interactions with different kinase domains .

- Antibacterial Activity: Compound 10d’s oxazolidinone and triazole groups are essential for disrupting bacterial protein synthesis, a mechanism less likely with the isoxazole-based target compound .

Physicochemical and Conformational Properties

- Synthesis : The target compound’s synthesis likely involves coupling reactions analogous to those used for Compound 20a (e.g., nucleophilic substitution or reductive amination) .

Biological Activity

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole is a novel synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole involves the reaction of 3-methylisoxazole with a piperazine derivative containing a fluorophenyl group. The process typically includes the following steps:

- Formation of Isocyanate : The initial step involves the formation of an isocyanate from 3-methylisoxazole.

- Piperazine Reaction : The isocyanate is then reacted with 4-(2-fluorophenyl)piperazine under controlled conditions to yield the target compound.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole. For instance, derivatives containing isoxazole and piperazine moieties have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : Compounds were evaluated against human A-549 lung carcinoma cells, showing selective toxicity at low concentrations while sparing healthy cells .

| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Healthy) |

|---|---|---|

| Compound A | 10 | 5 |

| Compound B | 15 | 4 |

| Target Compound | 8 | 6 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Nucleoside Transporters : Studies indicate that analogues of this compound inhibit equilibrative nucleoside transporters (ENTs), which play a critical role in cancer cell proliferation and survival . The selectivity towards ENT2 over ENT1 suggests a targeted approach in cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances binding affinity to target receptors, which may contribute to increased cytotoxicity .

- Piperazine Linkage : The piperazine moiety is essential for maintaining the structural integrity and biological efficacy of the compound.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Isoxazoline Derivatives : A study synthesized various isoxazoline derivatives linked to piperazine, revealing that four out of nine exhibited potent cytotoxicity against tumor cells .

- Nucleoside Transport Inhibition : Another study demonstrated that derivatives with similar structures showed significant inhibition of ENT1 and ENT2, suggesting a promising pathway for therapeutic development .

Q & A

Q. What are the recommended synthetic strategies for 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core followed by functionalization with the piperazine-fluorophenyl moiety. Key steps include:

- Step 1: Condensation of hydroxylamine with a β-diketone precursor to form the isoxazole ring .

- Step 2: Alkylation or reductive amination to introduce the piperazine group. For example, coupling 4-(2-fluorophenyl)piperazine with a bromomethyl-isoxazole intermediate under basic conditions (e.g., KCO in DMF) .

- Step 3: Purification via column chromatography or recrystallization to isolate the final product .

Q. How is the structural integrity of this compound confirmed?

Analytical techniques include:

Q. What in vitro assays are suitable for preliminary biological screening?

Common assays include:

- Antimicrobial Activity: Broth microdilution against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition: Fluorescence-based assays targeting receptors like serotonin (5-HT) or dopamine D, given the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst Use: Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-fluorophenyl linkages) .

- Temperature Control: Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

For example, fluorophenyl substitution at the 2-position vs. 4-position may lead to conflicting biological outcomes . Approaches include:

- Systematic Substituent Variation: Synthesize analogs with fluorophenyl at different positions and compare bioactivity .

- Computational Modeling: Molecular docking to assess binding affinity differences (e.g., fluorine’s electron-withdrawing effects on receptor interactions) .

Q. How can in vitro bioactivity data be translated to in vivo models?

- Pharmacokinetic Studies: Assess absorption/distribution using HPLC-MS to quantify plasma concentrations .

- Metabolic Stability: Liver microsome assays to identify metabolic hotspots (e.g., piperazine N-methylation) .

Q. What methods validate purity and identify impurities?

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis: Verify stoichiometric ratios of C, H, N, and F .

Q. How does the fluorine atom influence bioavailability?

Fluorine enhances:

- Lipophilicity: Improves blood-brain barrier penetration (logP optimization) .

- Metabolic Resistance: Reduces oxidative degradation of the aryl ring .

Q. What techniques separate stereoisomers or regioisomers?

Q. How is compound stability assessed under varying conditions?

- Forced Degradation Studies: Expose to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .

- pH Stability: Incubate in buffers (pH 1–13) and monitor decomposition via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.